N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
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Description
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H18N8OS and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
Research on compounds structurally related to N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide has shown significant potential in the synthesis of innovative heterocycles. These compounds have been utilized as precursors for developing various heterocyclic compounds, including pyrrole, pyridine, coumarin, thiazole, and benzo[d]imidazole derivatives. These synthetic pathways offer potential applications in creating novel agents with possible insecticidal properties, as demonstrated in studies against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Coordination Complexes and Antioxidant Activity
Further exploration into compounds with a similar structural framework has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes, derived from pyrazole-acetamide, demonstrate the significant effect of hydrogen bonding on the self-assembly process. Moreover, they exhibit notable antioxidant activity, indicating their potential application in addressing oxidative stress-related conditions (Chkirate et al., 2019).
Antimicrobial and Molecular Docking Studies
The synthesis of pyrazole-imidazole-triazole hybrids, structurally related to the compound of interest, has shown promising antimicrobial properties. These compounds have been evaluated for their activity against various microbial strains, with some showing better potency than reference drugs. Molecular docking studies further elucidate their mechanism of action, providing insights into their potential therapeutic applications (Punia et al., 2021).
Anticonvulsant Activity
Research into alkanamide derivatives, which share a similarity in chemical structure with the compound , has revealed potential anticonvulsant activities. The synthesis and evaluation of these compounds in models of epilepsy have highlighted specific derivatives that offer promising therapeutic avenues for seizure management (Tarikogullari et al., 2010).
Properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8OS/c1-25-12-22-24-18(25)28-9-8-21-16(27)11-26-15-5-3-2-4-13(15)23-17(26)14-10-19-6-7-20-14/h2-7,10,12H,8-9,11H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQMSZUZZXACHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)CN2C3=CC=CC=C3N=C2C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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